molecular formula C9H12F2O2 B13077102 2-(Difluoroacetyl)cycloheptanone

2-(Difluoroacetyl)cycloheptanone

Katalognummer: B13077102
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: HLANNRJBMLWLCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoroacetyl)cycloheptanone is an organic compound with the molecular formula C₉H₁₂F₂O₂ It is characterized by the presence of a difluoroacetyl group attached to a cycloheptanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoroacetyl)cycloheptanone typically involves the introduction of a difluoroacetyl group into a cycloheptanone structure. One common method includes the reaction of cycloheptanone with difluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the compound while maintaining the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoroacetyl)cycloheptanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol group.

    Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Difluoroacetyl)cycloheptanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive difluoroacetyl group.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-(Difluoroacetyl)cycloheptanone exerts its effects involves the interaction of its difluoroacetyl group with various molecular targets. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, protein modification, and interaction with cellular receptors.

Vergleich Mit ähnlichen Verbindungen

2-(Difluoroacetyl)cycloheptanone can be compared with other similar compounds such as:

    2-(Trifluoroacetyl)cycloheptanone: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.

    2-(Chloroacetyl)cycloheptanone: The presence of a chlorine atom instead of fluorine can significantly change the compound’s chemical properties and applications.

    2-(Bromoacetyl)cycloheptanone: Similar to the chloroacetyl derivative, the bromoacetyl group introduces different reactivity patterns.

The uniqueness of this compound lies in its specific difluoroacetyl group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H12F2O2

Molekulargewicht

190.19 g/mol

IUPAC-Name

2-(2,2-difluoroacetyl)cycloheptan-1-one

InChI

InChI=1S/C9H12F2O2/c10-9(11)8(13)6-4-2-1-3-5-7(6)12/h6,9H,1-5H2

InChI-Schlüssel

HLANNRJBMLWLCP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(=O)CC1)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.